Product packaging for 6-bromo-1-chloro-7-methoxyIsoquinoline(Cat. No.:CAS No. 758710-74-6)

6-bromo-1-chloro-7-methoxyIsoquinoline

Cat. No.: B3282883
CAS No.: 758710-74-6
M. Wt: 272.52 g/mol
InChI Key: SCLBMRCNAVREGD-UHFFFAOYSA-N
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Description

6-Bromo-1-chloro-7-methoxyisoquinoline (CAS 758710-74-6) is a high-purity, multifunctional heterocyclic building block engineered for advanced organic synthesis and materials research. Its strategic structure features halogen substituents at the 1 and 6 positions and a methoxy group at the 7 position, offering distinct sites for selective chemical transformations . The bromine atom acts as an excellent leaving group, making the compound particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, to form new carbon-carbon bonds . The chlorine atom provides an additional handle for nucleophilic substitution or metal-halogen exchange reactions, allowing for sequential and orthogonal functionalization to create diverse compound libraries . This compound is an indispensable scaffold in medicinal chemistry for constructing novel drug candidates. Its isoquinoline core is a privileged structure in pharmacology, and the ability to derivatize it at specific positions enables rapid exploration of structure-activity relationships . In material science, it serves as a key precursor for synthesizing conjugated polymers and organic electronic materials. Incorporating this building block into polymer backbones via coupling reactions can yield advanced materials with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The aromatic, nitrogen-containing core contributes to thermal stability and can influence intermolecular interactions, charge transport properties, and overall material morphology . Stored in an inert atmosphere at 2-8°C , this product is guaranteed to meet the highest standards of purity and consistency, ensuring reproducible results in sensitive synthetic applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrClNO B3282883 6-bromo-1-chloro-7-methoxyIsoquinoline CAS No. 758710-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-chloro-7-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-9-5-7-6(4-8(9)11)2-3-13-10(7)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLBMRCNAVREGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CN=C(C2=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282453
Record name 6-Bromo-1-chloro-7-methoxyisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758710-74-6
Record name 6-Bromo-1-chloro-7-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=758710-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-chloro-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 1 Chloro 7 Methoxyisoquinoline and Its Analogs

Established Synthetic Pathways to the Isoquinoline (B145761) Core

The formation of the fundamental isoquinoline ring system can be achieved through several classical and contemporary synthetic reactions. These methods provide access to a variety of substituted isoquinolines, which can then be further functionalized.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular electrophilic cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.comjk-sci.com This reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions. wikipedia.orggoogle.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. wikipedia.org

The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the starting β-arylethylamide. The presence of electron-donating groups on the aromatic ring facilitates the cyclization. jk-sci.com For instance, the synthesis of a 7-methoxy-substituted dihydroisoquinoline has been demonstrated through the treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with POCl₃, yielding 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. wikipedia.org This highlights the viability of this method for preparing precursors to 7-methoxyisoquinolines. The choice of condensing agent can also influence the regioselectivity of the cyclization. wikipedia.org

Modern variations of this reaction have focused on milder conditions and broader substrate scope. These modifications often employ alternative activating agents to promote the cyclization. organic-chemistry.org

Pomeranz-Fritsch Reaction and Modern Adaptations

The Pomeranz-Fritsch reaction provides another classical route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. jk-sci.comwikipedia.org These acetals are typically formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.org The subsequent cyclization is promoted by strong acids like sulfuric acid. wikipedia.org This method allows for the preparation of a wide array of structurally diverse isoquinolines. wikipedia.org

The Pomeranz-Fritsch synthesis is particularly useful for accessing isoquinolines with substitution patterns that are challenging to obtain via other methods. wikipedia.org Modern adaptations of this reaction have been developed to improve yields and expand its applicability. One notable modification is the Schlittler-Muller modification, which utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. jk-sci.com Another is the Bobbitt modification, which involves hydrogenation of the intermediate benzalaminoacetal followed by acid-catalyzed cyclization to yield tetrahydroisoquinolines. jk-sci.com A combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization has been successfully applied to the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comresearchgate.net

Skraup Synthesis and Related Cyclocondensation Approaches

The Skraup synthesis is a well-known method for the preparation of quinolines, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. While this reaction is highly effective for quinoline (B57606) synthesis, it is not a method for the synthesis of isoquinolines. The fundamental reaction mechanism and starting materials are tailored for the formation of the quinoline ring system, which differs in the position of the nitrogen atom within the heterocyclic structure compared to isoquinolines.

Multi-Component Reactions in Isoquinoline Construction

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of isoquinoline and its derivatives. These reactions often proceed through a cascade of bond-forming events, rapidly generating molecular complexity. While a specific MCR for the direct synthesis of 6-bromo-1-chloro-7-methoxyisoquinoline is not prominently reported, the principles of MCRs are applicable to the construction of highly substituted isoquinoline scaffolds.

Regioselective Introduction of Substituents

The synthesis of this compound requires precise control over the introduction of each substituent onto the isoquinoline core. This is typically achieved through a series of regioselective reactions on a pre-formed isoquinoline or a precursor. A plausible synthetic strategy involves the initial formation of a 7-methoxyisoquinolin-1(2H)-one, followed by regioselective bromination at the C-6 position, and subsequent chlorination at the C-1 position.

Strategies for Bromination at the C-6 Position

The introduction of a bromine atom at the C-6 position of a 7-methoxyisoquinoline (B1361142) precursor is a critical step. The directing effects of the existing methoxy (B1213986) group and the isoquinoline nitrogen play a crucial role in determining the position of electrophilic bromination. The methoxy group at C-7 is an ortho-, para-directing group, which would favor substitution at the C-6 and C-8 positions.

A common method for the synthesis of aryl bromides is electrophilic aromatic bromination. The regioselectivity of this reaction can be influenced by the choice of brominating agent and reaction conditions. For example, the bromination of activated aromatic systems can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst or in a suitable solvent.

A plausible precursor for the target molecule is 6-bromo-7-methoxyisoquinolin-1(2H)-one. The synthesis of this intermediate would likely involve the electrophilic bromination of 7-methoxyisoquinolin-1(2H)-one. Once the 6-bromo-7-methoxyisoquinolin-1(2H)-one is obtained, the final step would be the conversion of the hydroxyl group at the C-1 position to a chloro group. This transformation can be effectively carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃), a reaction well-documented for the conversion of isoquinolin-1-ols to 1-chloroisoquinolines. researchgate.net

A patent describes the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid starting from 3-bromophenylacetonitrile, indicating that a bromine atom can be incorporated early in the synthetic sequence. google.com This tetrahydroisoquinoline could then be aromatized and further functionalized.

Methodologies for Chlorination at the C-1 Position

A crucial step in the synthesis of the target compound is the introduction of a chlorine atom at the C-1 position of the isoquinoline ring. This transformation is most commonly achieved by the chlorination of the corresponding isoquinolin-1(2H)-one.

The precursor, 6-bromo-7-methoxyisoquinolin-1(2H)-one, can be synthesized from the corresponding 6-bromo-7-methoxyisoquinoline (B12329767) via oxidation. The subsequent chlorination is typically carried out using a strong chlorinating agent, with phosphoryl chloride (POCl₃) being the most widely used reagent for this purpose. researchgate.netrsc.org The reaction is often performed at elevated temperatures, and in some cases, in the presence of a base or an additive. The mechanism involves the activation of the lactam oxygen by POCl₃, followed by nucleophilic attack of the chloride ion.

Table 1: Reagents for C-1 Chlorination of Isoquinolin-1(2H)-ones
ReagentTypical ConditionsReference
Phosphoryl Chloride (POCl₃)Reflux researchgate.net
Thionyl Chloride (SOCl₂) / DMFReflux rsc.org
Phosphorus Pentachloride (PCl₅)Elevated Temperature researchgate.net

Approaches for Methoxy Group Incorporation at the C-7 Position

The methoxy group at the C-7 position is typically introduced early in the synthetic sequence, often being present in the starting materials for the isoquinoline core synthesis. As mentioned previously, starting from 3-bromo-4-methoxyphenethylamine (B71492) for the Bischler-Napieralski reaction or 3-bromo-4-methoxybenzaldehyde (B45424) for the Pomeranz-Fritsch reaction directly installs the methoxy group at the desired C-7 position of the resulting isoquinoline. lookchem.comthermofisher.com This strategy leverages the commercial availability of appropriately substituted precursors.

Directed Ortho Metalation (DoM) and its Application

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.orgchem-station.com This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgharvard.edu

In the context of isoquinoline synthesis, a methoxy group can serve as a DMG. For a 7-methoxyisoquinoline, DoM could potentially be used to introduce a substituent at the C-6 or C-8 position. The methoxy group at C-7 would direct the lithiation to the ortho positions. However, the inherent reactivity of the isoquinoline ring system must also be considered. While DoM on the benzene (B151609) ring of isoquinoline is possible, the acidic protons on the pyridine (B92270) ring can sometimes compete. The choice of the organolithium reagent and reaction conditions is crucial for achieving the desired regioselectivity. For instance, using a bulky lithium amide base like lithium tetramethylpiperidide (LiTMP) can sometimes favor deprotonation at different sites compared to n-butyllithium. While a powerful strategy, for the specific synthesis of 6-bromo-7-methoxyisoquinoline, incorporating the bromine atom via a brominated starting material in a classical cyclization reaction is often more straightforward.

Advanced Synthetic Transformations

The di-halogenated nature of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization at either position, providing access to a wide range of complex derivatives.

Cross-Coupling Reactions Utilizing Halogenated Sites

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. rsc.org In the case of this compound, the selective coupling at either the C-6 or C-1 position can be achieved by carefully choosing the catalyst and reaction conditions.

Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Therefore, a selective Suzuki-Miyaura coupling at the C-6 position can often be achieved using standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf). This allows for the introduction of an aryl, heteroaryl, or vinyl group at this position while leaving the C-1 chloro substituent intact for subsequent transformations. The choice of phosphine (B1218219) ligand on the palladium catalyst can significantly influence the selectivity. For instance, more electron-rich and sterically hindered ligands can sometimes alter the typical reactivity patterns.

Table 2: Conditions for Selective Suzuki-Miyaura Coupling
PositionCatalystLigandBaseSolventReference
C-6 (over C-1)Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O researchgate.net
C-1 (over C-6)Pd₂(dba)₃SPhosCs₂CO₃Toluene (B28343) nih.gov
Heck Reaction

The Heck reaction provides a method for the arylation or vinylation of alkenes. researchgate.net Similar to the Suzuki-Miyaura coupling, the Heck reaction can be performed selectively on this compound. The higher reactivity of the C-Br bond typically allows for selective coupling of an alkene at the C-6 position under standard Heck conditions, which often involve a palladium catalyst like Pd(OAc)₂ and a phosphine ligand. This leaves the C-1 position available for further functionalization. The reaction conditions, including the choice of base and solvent, can be optimized to maximize the yield and selectivity of the desired product.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. In the context of this compound, this reaction is expected to occur selectively at the C6-bromo position. The reactivity difference between the aryl bromide and the heteroaryl chloride allows for this regioselectivity.

Research on analogous systems, such as 6-bromo-3-fluoro-2-pyridinecarbonitrile, demonstrates the feasibility of this transformation. rsc.org Typical conditions involve a palladium catalyst, such as Pd(PPh₃)₄, a copper(I) co-catalyst like CuI, and a base, often an amine like triethylamine (B128534) (Et₃N), in a suitable solvent such as tetrahydrofuran (B95107) (THF). rsc.org The reaction tolerates a wide variety of functional groups on the alkyne partner, including alcohols and amines, allowing for the introduction of complex side chains. rsc.org While the reaction proceeds efficiently for aryl bromides, aryl chlorides generally require more forcing conditions or specialized catalyst systems to react. rsc.org This inherent difference in reactivity facilitates the selective alkynylation at the C6 position of the target molecule, leaving the C1-chloro group available for subsequent functionalization.

Table 1: General Conditions for Sonogashira Coupling on Analogous Bromo-Heterocycles
ParameterConditionSource
SubstrateAryl/Heteroaryl Bromide rsc.org
ReagentTerminal Alkyne rsc.org
CatalystPd(PPh₃)₄ or other Pd(0) source rsc.org
Co-catalystCopper(I) Iodide (CuI) rsc.org
BaseTriethylamine (Et₃N) rsc.org
SolventTHF or other aprotic solvents rsc.org
TemperatureRoom Temperature to mild heating rsc.org
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. For dihalogenated substrates like this compound, achieving selective amination at one site over the other is a significant synthetic challenge.

Studies on the closely related 6-bromo-2-chloroquinoline (B23617) scaffold have shown that selective C-N coupling at the C6-bromo position is achievable. nih.gov The key to this selectivity lies in the careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base. nih.gov By employing specific phosphine ligands, chemists can modulate the reactivity of the palladium catalyst to favor oxidative addition into the C-Br bond over the C-Cl bond. nih.gov This methodology allows for the coupling of a wide range of cyclic amines at the C6 position, demonstrating the potential for synthesizing diverse libraries of 6-aminoisoquinoline (B57696) derivatives from the target compound. nih.gov

Table 2: Key Findings for Selective Buchwald-Hartwig Amination of an Analogous Dihaloquinoline
FindingDescriptionSource
Selective TargetThe aryl bromide is selectively aminated in the presence of a heteroaryl chloride. nih.gov
Key to SelectivityOptimization of reaction conditions (catalyst, ligand, base) is crucial for achieving high selectivity. nih.gov
Amine ScopeA range of cyclic amines can be successfully coupled. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

The C1-chloro substituent on the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. This makes the C1 position a prime target for displacement by various nucleophiles, such as amines, alcohols, or thiols. This reactivity is a well-documented phenomenon in related heterocyclic systems like quinazolines and quinolines. rsc.orgcolab.ws

The SNAr reaction at C1 can proceed while leaving the C6-bromo substituent untouched, provided the conditions are controlled. This orthogonal reactivity allows for a sequential functionalization strategy: an SNAr reaction at C1 can be followed by a palladium-catalyzed cross-coupling at C6. This approach is highly valuable for building molecular complexity in a controlled and predictable manner.

Electrophilic Aromatic Substitution (EAS) for Further Functionalization

Further functionalization of the this compound core can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of such a reaction is determined by the combined directing effects of the existing substituents. The isoquinoline ring system itself is generally deactivated towards electrophilic attack, particularly the heterocyclic ring containing the nitrogen. wikipedia.org

However, the carbocyclic ring contains a powerful activating group, the C7-methoxy group, which is a strong ortho-, para-director due to its ability to donate electron density via resonance. youtube.com It also contains a deactivating group, the C6-bromo group, which is an ortho-, para-director. libretexts.org The directing effects are as follows:

C7-Methoxy (strongly activating): Directs to C8 (ortho) and C4 (para). The C4 position is in the deactivated pyridinic ring.

C6-Bromo (weakly deactivating): Directs to C5 (ortho) and C1 (para). The C1 position is already substituted.

The dominant influence is the strongly activating methoxy group. Therefore, electrophilic attack is most likely to occur at the C8 position, which is ortho to the methoxy group and highly activated. youtube.com Typical EAS reactions like nitration or halogenation would be expected to yield the C8-substituted product predominantly.

Reduction and Oxidation Reactions of the Isoquinoline Core

The isoquinoline nucleus can undergo reduction to form 1,2,3,4-tetrahydroisoquinolines (THIQs). This transformation is significant as the THIQ scaffold is a core component of many natural products and biologically active molecules. nih.govrsc.org The reduction of the C=N bond within the isoquinoline ring is typically achieved through catalytic hydrogenation or with chemical reducing agents like sodium borohydride. rsc.orgnih.gov This reaction converts the planar, aromatic isoquinoline system into a saturated, three-dimensional tetrahydroisoquinoline core, opening up new avenues for stereochemical diversity. nih.govrsc.org

While the core itself is subject to reduction, the substituents can also be modified. For instance, the methoxy group could potentially be oxidized under specific conditions, although this is less common than the core reduction. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly important in the synthesis of complex molecules. For the reactions described above, a primary focus is on minimizing waste, reducing energy consumption, and using less hazardous materials. rsc.org

Palladium-catalyzed cross-coupling reactions, while powerful, often rely on precious metal catalysts and organic solvents. unibo.it Green approaches to these reactions include using water as a solvent, minimizing catalyst loading, and developing systems where the catalyst can be recycled and reused. rsc.orgunibo.it The use of alternative energy sources, such as microwave irradiation, can also contribute to a greener process by reducing reaction times and energy demand. capes.gov.br

Catalyst Development for Sustainable Synthesis

A key area of research in green chemistry is the development of sustainable catalysts for cross-coupling reactions like the Sonogashira and Buchwald-Hartwig aminations. Efforts are focused on creating highly active catalysts that can be used at very low loadings (high turnover numbers), which reduces cost and residual metal contamination in the final product. rsc.orgnih.gov

Furthermore, designing catalysts that are easily separable from the reaction mixture is a major goal. researchgate.net This includes the development of heterogeneous catalysts, such as palladium supported on polymers or inorganic materials (single-atom catalysts), which can be removed by simple filtration and reused multiple times. researchgate.nethes-so.ch Another strategy involves using specialized ligands that render the homogeneous palladium catalyst soluble in a specific phase (e.g., an aqueous or fluorous phase), allowing for its separation and recycling after the reaction is complete. nih.govmdpi.com These innovations are crucial for making the synthesis of this compound and its derivatives more economically and environmentally sustainable. nih.govresearchgate.net

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
6-bromo-2-chloroquinoline
6-bromo-3-fluoro-2-pyridinecarbonitrile
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
Copper(I) Iodide (CuI)
Triethylamine (Et₃N)
Tetrahydrofuran (THF)
1,2,3,4-tetrahydroisoquinoline (THIQ)
Sodium borohydride

Solvent Selection and Reaction Condition Optimization

The transformation of a 6-bromo-7-methoxyisoquinolin-1-one to its 1-chloro derivative is highly dependent on the choice of solvent and the fine-tuning of reaction parameters such as temperature, reagent stoichiometry, and reaction time.

Solvent Selection: The choice of solvent, or the decision to run the reaction neat (without solvent), profoundly impacts reaction outcomes. In chlorination reactions using POCl₃, the reagent itself can often serve as the solvent, particularly when used in large excess. researchgate.net This approach drives the reaction to completion but can complicate purification and raise environmental concerns due to the disposal of excess reagent.

Alternatively, high-boiling inert solvents can be employed. Research on related heterocyclic systems has shown that solvents like toluene or xylene are viable options, especially when thermal energy is needed to drive the cyclization or chlorination. organic-chemistry.org For certain transformations, aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are used. rsc.org DMF, for instance, has been shown to improve yields in some POCl₃-mediated reactions. rsc.org In a study on a related system, less polar solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (AcOEt) were found to improve reaction selectivity compared to more polar solvents like acetone (B3395972) or acetonitrile. nih.govresearchgate.net The selection is therefore a balance between reactant solubility, the required reaction temperature, and the solvent's influence on reaction pathways and side products.

Reaction Condition Optimization: The optimization of reaction conditions is a multi-faceted process. Key variables include the choice of chlorinating agent, temperature, and the use of additives or catalysts.

Reagents and Temperature: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for converting isoquinolinones to chloro-isoquinolines. researchgate.netwikipedia.org The reaction often requires heating to proceed at an efficient rate. Studies on the chlorination of analogous quinazolones with POCl₃ show that the reaction proceeds in two stages: an initial phosphorylation at a lower temperature (e.g., <25°C), followed by conversion to the chloro-derivative upon heating to 70-90°C. nih.gov This two-stage temperature control can suppress the formation of byproducts. nih.gov For substrates that are less reactive, refluxing in POCl₃, sometimes with the addition of phosphorus pentoxide (P₂O₅) to form more potent pyrophosphates, is effective. organic-chemistry.orgjk-sci.com Microwave-assisted protocols have also been shown to dramatically reduce reaction times and improve yields for such cyclizations and functionalizations. organic-chemistry.org

Additives: The efficiency of chlorination and related cyclization reactions can be enhanced with additives. In some Bischler-Napieralski reactions, the presence of a base like triethylamine (Et₃N) or Hünig's base (DIPEA) is crucial, particularly when using POCl₃ in a solvent like THF or MeCN. researchgate.netresearchgate.net In other cases, sulfoxide (B87167) additives have been found to promote POCl₃-mediated chlorination under mild conditions. acs.org The addition of a catalytic amount of DMF to a POCl₃ reaction is a common practice to facilitate the formation of the Vilsmeier reagent (chlorodimethylformiminium chloride), which is a more active electrophile.

The table below summarizes how variations in reaction conditions can influence the synthesis of chloro-heterocycles, based on findings from analogous systems.

ParameterConditionPotential Outcome/RationaleReference
SolventNeat (excess POCl₃)High concentration drives reaction; can be effective for unreactive substrates. researchgate.net
Toluene / XyleneAllows for high reaction temperatures (reflux); suitable for classical Bischler-Napieralski cyclizations. organic-chemistry.org
THF / Ethyl AcetateLess polar aprotic solvents; may improve selectivity in some functionalization reactions. nih.govresearchgate.net
TemperatureRoom TemperatureMild conditions may be sufficient with highly activated substrates or promoters. acs.org
70-110°CStandard heating range for POCl₃-mediated chlorinations to ensure clean and efficient conversion. nih.gov
Microwave IrradiationSignificantly reduces reaction times and can improve yields compared to conventional heating. organic-chemistry.org
AdditivesP₂O₅Forms pyrophosphates with POCl₃, a more powerful dehydrating/activating agent for difficult cyclizations. organic-chemistry.orgjk-sci.com
Tertiary Amine (e.g., DIPEA) / DMF (cat.)Bases can be essential for phosphorylation steps; DMF can form a Vilsmeier reagent to activate POCl₃. researchgate.netiust.ac.ir

Atom Economy and Reaction Efficiency Considerations

In modern synthetic chemistry, the evaluation of a synthetic route extends beyond chemical yield to include metrics of sustainability and efficiency, such as atom economy and reaction mass efficiency (RME).

Atom Economy (AE): Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. It provides a foundational metric for the "greenness" of a chemical process. The calculation is:

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the key chlorination step in the synthesis of this compound, the reaction is: C₁₀H₈BrNO₂ + POCl₃ → C₁₀H₇BrClNO + H₃PO₃ (or related species after workup)

This type of substitution reaction is inherently inefficient from an atom economy perspective. The oxygen atom from the isoquinolinone and the phosphorus and oxygen atoms from the chlorinating agent are not incorporated into the final product, becoming waste byproducts.

The theoretical atom economy for this specific transformation is calculated below.

CompoundFormulaMolecular Weight (g/mol)Role
6-bromo-7-methoxyisoquinolin-1-oneC₁₀H₈BrNO₂254.08Reactant
Phosphorus oxychloridePOCl₃153.33Reactant
Total Reactant MW-407.41-
This compoundC₁₀H₇BrClNO272.53Desired Product
Calculated Atom Economy (%)66.89%

This calculation reveals that, even with a 100% chemical yield, a maximum of only 66.89% of the reactant mass can be converted into the desired product. In practice, the actual efficiency is lower.

Solvent and Purification: The use of solvents for the reaction and subsequent workup (e.g., extractions with ethyl acetate, washes with sodium bicarbonate solution) and purification steps like column chromatography adds to the total mass of waste generated.

Strategies to improve reaction efficiency could involve using catalytic methods or developing alternative, more atom-economical activation and cyclization pathways that avoid stoichiometric, heavy-atom reagents like POCl₃. While classical methods like the Bischler-Napieralski reaction are robust, newer transition-metal-catalyzed C-H activation and annulation strategies are being explored to build heterocyclic cores with greater efficiency. mdpi.com

Chemical Reactivity and Derivatization of 6 Bromo 1 Chloro 7 Methoxyisoquinoline

Reactivity Profiling of Halogen Atoms

The two halogen atoms on the isoquinoline (B145761) core, bromine at C-6 and chlorine at C-1, exhibit differential reactivity, which can be exploited for sequential and site-selective modifications.

In nucleophilic aromatic substitution reactions, the chlorine atom at the 1-position is generally more reactive than the bromine atom at the 6-position. This is attributed to the electronic influence of the adjacent nitrogen atom in the isoquinoline ring system, which activates the C-1 position towards nucleophilic attack. Conversely, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond. mdpi.com This orthogonal reactivity allows for a stepwise functionalization strategy, where one halogen can be selectively reacted while the other remains intact for subsequent transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the derivatization of 6-bromo-1-chloro-7-methoxyisoquinoline. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be selectively performed at the C-6 position due to the higher reactivity of the C-Br bond compared to the C-Cl bond under typical palladium catalysis conditions. mdpi.comnih.gov For instance, Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids can be achieved at the C-6 position, leaving the C-1 chlorine available for further manipulation. nih.gov The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions on Halogenated Isoquinolines

Starting Material Coupling Partner Catalyst/Ligand Base Solvent Product Yield (%)
This compound Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene (B28343)/H₂O 1-Chloro-7-methoxy-6-phenylisoquinoline 85
This compound 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 1-Chloro-7-methoxy-6-(4-methoxyphenyl)isoquinoline 92
This compound Trimethylsilylacetylene PdCl₂(PPh₃)₂/CuI Et₃N THF 6-(Trimethylsilylethynyl)-1-chloro-7-methoxyisoquinoline 78
1-Chloro-7-methoxy-6-phenylisoquinoline Aniline (B41778) Pd₂(dba)₃/Xantphos NaOtBu Toluene N-Phenyl-7-methoxy-6-phenylisoquinolin-1-amine 65

This table is illustrative and based on typical reactivity patterns for similar substrates. Actual yields may vary depending on specific reaction conditions.

While less common than cross-coupling reactions, directed arylation and alkylation can also be employed to functionalize the isoquinoline core. The directing group ability of the existing substituents can influence the regioselectivity of these transformations. For instance, the methoxy (B1213986) group can direct ortho-lithiation, which can then be quenched with an electrophile to introduce a substituent at the C-8 position. However, steric hindrance from the adjacent bromine at C-6 can be a limiting factor.

Role of the Methoxy Group in Chemical Transformations

The methoxy group at the 7-position is not merely a passive spectator; it actively influences the reactivity of the isoquinoline ring and can itself be a site for chemical modification. drughunter.comyoutube.com

The methoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. It directs incoming electrophiles primarily to the ortho and para positions. In the context of the this compound system, the C-8 position is the most likely site for electrophilic attack, such as nitration or halogenation, due to the directing influence of the C-7 methoxy group. However, the steric bulk of the adjacent bromine at C-6 can hinder this reactivity.

The methoxy group can be cleaved under strong acidic conditions, such as with hydrobromic or hydroiodic acid, to yield the corresponding 7-hydroxyisoquinoline (B188741) derivative. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This transformation is valuable for introducing a phenolic hydroxyl group, which can then be used for further functionalization, such as etherification or esterification. The cleavage typically proceeds via an SN2 mechanism where a halide ion attacks the methyl group of the protonated ether. masterorganicchemistry.comyoutube.com

Table 2: Ether Cleavage of a Methoxyisoquinoline Derivative

Starting Material Reagent Conditions Product Yield (%)
This compound HBr (48%) Reflux, 6h 6-Bromo-1-chloro-7-hydroxyisoquinoline 88
This compound BBr₃ CH₂Cl₂, -78 °C to rt 6-Bromo-1-chloro-7-hydroxyisoquinoline 95

This table is illustrative and based on general procedures for aryl methyl ether cleavage. Actual yields may vary.

Nucleophilic Attack on the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring is basic and nucleophilic, making it a common site for reactions such as alkylation and acylation.

There are no specific studies found in the reviewed literature that detail the N-alkylation or N-acylation of this compound. In principle, the lone pair of electrons on the isoquinoline nitrogen would be available to attack alkyl halides or acylating agents. However, without experimental data, the specific conditions (e.g., choice of solvent, base, temperature) and the efficiency of such reactions for this particular substrate remain unknown.

The formation of quaternary salts typically involves the reaction of a tertiary amine, such as the nitrogen in the isoquinoline ring, with an alkyl halide. This reaction leads to the formation of a positively charged nitrogen atom, which can alter the electronic properties and solubility of the molecule. No published research has been identified that describes the synthesis of quaternary salts specifically from this compound.

Synthesis of Advanced Isoquinoline Scaffolds

The halogen substituents on the this compound scaffold, particularly the bromine and chlorine atoms, present opportunities for more complex molecular architectures through various coupling and cyclization reactions.

Annulation reactions are chemical reactions that form a new ring onto an existing one. The presence of halogen atoms on the isoquinoline core could theoretically allow for participation in transition-metal-catalyzed cross-coupling reactions that lead to fused ring systems. However, a search of the scientific literature did not yield any specific examples of annulation reactions being performed on this compound to create advanced fused ring systems.

Polymer-supported synthesis is a technique used to simplify the purification of reaction products by anchoring a starting material to a solid support. This methodology is particularly useful in combinatorial chemistry for the generation of compound libraries. There is no information available in the searched literature or patents regarding the use of this compound in polymer-supported synthesis to generate derivatives.

Stereoselective derivatization involves the introduction of a new stereocenter with a preference for one stereoisomer over others. Such strategies are crucial in the synthesis of chiral molecules with specific biological activities. The existing structure of this compound is achiral. While derivatization could introduce chirality, there are no documented studies on stereoselective derivatization strategies specifically applied to this compound.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

A ¹H NMR spectrum of 6-bromo-1-chloro-7-methoxyisoquinoline would be expected to show distinct signals corresponding to each unique proton in the molecule. Based on the structure, one would anticipate signals for the aromatic protons on the isoquinoline (B145761) core and a singlet for the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methoxy group. The splitting patterns (e.g., singlets, doublets, triplets) would reveal the coupling between adjacent protons, which is critical for determining their relative positions on the isoquinoline ring.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic CH7.0 - 8.5Singlet, Doublet
Methoxy (OCH₃)3.8 - 4.2Singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, methoxy). The positions of the bromine, chlorine, and methoxy substituents would significantly influence the chemical shifts of the attached and adjacent carbon atoms.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (ppm)
C-Cl145 - 155
C-Br110 - 120
C-OCH₃150 - 160
Aromatic CH100 - 140
Quaternary Aromatic C120 - 150
Methoxy (OCH₃)55 - 65

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity between different parts of the molecule and for assigning quaternary (non-protonated) carbons. For instance, it would show correlations between the methoxy protons and the carbon atom at position 7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This can be useful for confirming the regiochemistry of the substituents on the isoquinoline ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of one bromine and one chlorine atom based on their characteristic isotopic patterns. The theoretical exact mass of C₁₀H₇BrClNO can be calculated and compared to the experimental value to confirm the compound's identity.

Techniques like Electrospray Ionization (ESI) or Desorption Chemical Ionization (DCI) mass spectrometry would be used to generate ions of the molecule and to study their fragmentation patterns. The way the molecule breaks apart upon ionization can provide valuable clues about its structure. For this compound, characteristic fragmentation pathways could include the loss of the chloro group, the bromo group, or the methoxy group as a methyl radical. The analysis of these fragment ions would help to confirm the nature and position of the substituents on the isoquinoline core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, IR spectroscopy can confirm the presence of its key structural components: the aromatic isoquinoline core, the methoxy group, and the halogen substituents.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to specific molecular vibrations. The aromatic ring system gives rise to several distinct peaks. C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. The carbon-carbon (C=C) and carbon-nitrogen (C=N) double bond stretching vibrations within the isoquinoline ring structure are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ range.

The methoxy (-OCH₃) group also has characteristic absorption frequencies. The C-H stretching of the methyl group is observed between 2950 and 2850 cm⁻¹. Furthermore, the C-O (ether) linkage results in a strong, characteristic stretching band, typically found in the 1275-1200 cm⁻¹ (for aryl alkyl ethers) and 1075-1020 cm⁻¹ regions.

Table 1: Predicted Infrared Absorption Frequencies for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Methoxy C-HStretch2950 - 2850
Aromatic C=C & C=NStretch1650 - 1450
Methoxy C-OStretch1275 - 1200
Carbon-Chlorine (C-Cl)Stretch850 - 550
Carbon-Bromine (C-Br)Stretch690 - 515

Advanced Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile, thermally sensitive compounds like many isoquinoline derivatives. researchgate.netresearchgate.net A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for this compound. sielc.communi.cz

In a typical RP-HPLC setup, a non-polar stationary phase, most commonly a C18 (octadecylsilane) column, is used. muni.cznih.gov The mobile phase consists of a polar solvent mixture, usually a combination of acetonitrile (B52724) or methanol (B129727) and water. researchgate.netsielc.com To ensure sharp peaks and reproducible retention times, an acid modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase. nih.gov This helps to suppress the ionization of any basic sites on the molecule, leading to better chromatographic performance.

Detection is most commonly achieved using a UV-Vis detector, as the aromatic isoquinoline ring system is a strong chromophore that absorbs UV light. The method can be validated for linearity, precision, and accuracy to ensure it is suitable for quantitative purity analysis. nih.govnih.gov

Table 2: Typical HPLC Parameters for Purity Assessment

ParameterTypical Conditions
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) muni.cz
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid) sielc.comnih.gov
Flow Rate 0.5 - 1.5 mL/min nih.gov
Column Temperature 25 - 40 °C nih.gov
Detection UV Absorbance (e.g., at 254 nm) nih.gov
Injection Volume 5 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. nih.gov For isoquinoline derivatives, GC-MS can be used for identification and quantification, often in complex matrices. researchgate.net

The analysis of this compound by GC-MS would involve injecting the sample into a heated port where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column, typically one with a low-to-mid polarity stationary phase like a 5% phenyl polymethylsiloxane (e.g., DB-5MS or HP-5MS). mdpi.commadison-proceedings.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. madison-proceedings.com

Following separation in the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint for identification. While some complex isoquinolines can degrade at high temperatures, many are amenable to GC-MS analysis. nih.govmdpi.com This method is particularly useful for identifying volatile impurities or related substances.

Table 3: General GC-MS Parameters for Analysis

ParameterTypical Conditions
Column 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) mdpi.commadison-proceedings.com
Carrier Gas Helium at a constant flow (e.g., 1.0 mL/min) madison-proceedings.com
Inlet Temperature 250 - 280 °C
Oven Program Initial temp 90°C, ramp to 260-300°C madison-proceedings.com
Ionization Mode Electron Impact (EI) at 70 eV mdpi.com
Mass Analyzer Quadrupole
Scan Range 40 - 600 m/z mdpi.com

Computational and Theoretical Studies on 6 Bromo 1 Chloro 7 Methoxyisoquinoline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its reactivity and physical properties.

Density Functional Theory (DFT) is a mainstay of computational chemistry used to investigate the electronic properties of molecules. This method is valued for its balance of accuracy and computational cost. nih.gov For heterocyclic systems like isoquinoline (B145761) derivatives, DFT is employed to calculate optimized 3D geometries, electronic energies, and the distribution of electron density.

In studies of related nitrogen-containing heterocyclic compounds, such as quinazoline (B50416) derivatives, DFT analysis has been performed using specific functionals and basis sets to provide reliable data. nih.gov The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.

Table 1: Common DFT Methodologies Used for Heterocyclic Compounds

Functional Basis Set Application Reference
B3LYP 6–31+G(d,p) Analysis of stability and reactivity in quinazoline derivatives. nih.gov

These calculations provide foundational data on bond lengths, angles, and charge distributions, which are crucial for predicting the molecule's stability and reactive sites.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and shape of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ionization potential and its capacity to donate electrons. A higher energy HOMO indicates a better nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the electron affinity. A lower energy LUMO suggests a better electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net

For a molecule like 6-bromo-1-chloro-7-methoxyisoquinoline, the nature and position of the substituents (bromo, chloro, and methoxy (B1213986) groups) significantly influence the FMOs. researchgate.netrsc.org Electron-withdrawing groups (like chloro and bromo) tend to lower the energy of both HOMO and LUMO, while electron-donating groups (like methoxy) tend to raise their energies. This tuning of orbital energies directly impacts the molecule's reactivity profile. rsc.org

Table 2: Conceptual Influence of Substituents on Frontier Orbitals

Substituent Type Effect on HOMO Energy Effect on LUMO Energy Impact on Reactivity
Electron-Donating (e.g., -OCH₃) Increases Increases Enhances nucleophilicity

An Electrostatic Potential (ESP) map, or Electrostatic Potential Surface (EPS), is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org These maps are generated by calculating the electrostatic potential at the electron density surface of the molecule. numberanalytics.com The surface is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, typically rich in electrons. These areas are prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, typically electron-poor. These areas are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential.

EPS maps are invaluable for predicting intermolecular interactions, as they highlight the electron-rich and electron-poor sites that will govern how a molecule interacts with other molecules, such as protein receptors or enzyme substrates. numberanalytics.comscispace.com For example, in a study on quinoline (B57606) derivatives, EPS-related analysis (CoMFA) showed that red contours (negative potential) and blue contours (positive potential) in specific regions correlated with enhanced biological activity, guiding the placement of charged groups to improve ligand potency. nih.gov The EPS map of this compound would thus provide direct insight into its potential binding modes and reactive centers. rsc.org

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For drug discovery, molecular docking is a particularly important method.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is crucial for understanding the structural basis of a molecule's biological activity. The process involves placing the ligand (e.g., this compound) into the binding site of a protein and evaluating the potential interactions.

Studies on related heterocyclic compounds have identified key interactions that stabilize the ligand-protein complex. These include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and amino acid residues in the protein's active site.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Pi-Interactions: Including pi-pi stacking and cation-pi interactions, which are common for aromatic systems like the isoquinoline ring.

For instance, docking studies of thiopyrano[2,3-b]quinoline derivatives identified interactions with amino acid residues such as ILE, LYS, VAL, PHE, and TRP within a protein binding cavity. nih.gov Similarly, isoquinoline alkaloids have been studied as inhibitors of enzymes like acetylcholinesterase, where their binding mode within the active site determines their inhibitory potential. nih.gov

A primary goal of molecular docking is to estimate the binding affinity, which is the strength of the interaction between the ligand and its protein target. mdpi.com This is often expressed as a binding energy score (typically in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.

The binding energy is calculated by a scoring function that considers various energetic components, including electrostatic interactions, van der Waals forces, and the energy penalty of conformational changes upon binding. For example, a molecular docking study on 6-bromo quinazoline derivatives against the EGFR protein calculated binding energies of -6.7 and -5.3 kcal/mol for two different compounds. nih.gov Another study on thiopyrano[2,3-b]quinoline derivatives reported binding affinities ranging from -5.3 to -6.1 kcal/mol against the CB1a peptide. nih.gov These values provide a quantitative measure to rank potential drug candidates and prioritize them for further experimental testing.

Table 3: Example Binding Affinities of Related Heterocyclic Compounds

Compound Class Protein Target Binding Affinity (kcal/mol) Reference
Quinazoline Derivative (8a) EGFR -6.7 nih.gov
Quinazoline Derivative (8c) EGFR -5.3 nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its interaction with biological macromolecules. For isoquinoline derivatives, computational methods are employed to determine the most stable conformations and the energy barriers between them.

Detailed research findings indicate that for related tetrahydroisoquinoline structures, the heterocyclic ring typically prefers a half-chair conformation. nih.gov The orientation of substituents, such as the phenyl rings in model compounds, is often pseudo-equatorial to minimize steric hindrance. nih.gov Energy landscapes are mapped using techniques like dihedral driver calculations, where specific bonds are systematically rotated to calculate the corresponding energy changes. nih.gov These calculations help identify energy minima, corresponding to stable conformations, and transition states. For example, in a study of N-methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, energy minima for the torsion angle involving the C1-attached phenyl ring were found at approximately 60° and 240°. nih.gov Such computational findings can be corroborated by experimental data, like NMR studies, which can detect the spatial proximity of atoms in a preferred conformation. nih.gov While specific energy landscape data for this compound is not extensively published, these established methods form the basis for its theoretical analysis.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

QSAR and SAR are computational techniques used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are pivotal in modern drug discovery for optimizing lead compounds and designing new ones with improved potency. japsonline.comjapsonline.com

The development of predictive QSAR models is a cornerstone of computational drug design, enabling the estimation of biological activity for novel compounds before their synthesis. japsonline.com This process involves compiling a dataset of isoquinoline derivatives with experimentally determined activities and then using statistical methods to build a mathematical model. researchgate.netmdpi.com

Three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are commonly used. nih.govnih.gov These methods calculate the steric and electrostatic fields around each molecule in the dataset and correlate these fields with biological activity using Partial Least Squares (PLS) regression. mdpi.com

The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation metrics. mdpi.com Key statistical parameters include the squared correlation coefficient (r²), the leave-one-out cross-validated correlation coefficient (q²), and the external validation coefficient (R²_Test). nih.govmdpi.com A high q² value (typically > 0.5) and r² value (typically > 0.6) indicate a model with good predictive ability. nih.govnih.gov Further validation can be performed using Y-randomization, where the biological activity data is shuffled to ensure the original model is not a result of chance correlation. nih.gov

Table 1: Representative Statistical Parameters for 3D-QSAR Model Validation This table presents typical validation metrics found in QSAR studies of heterocyclic compounds, illustrating the criteria for a robust model.

Parameter Description Typical Value Source
Leave-one-out cross-validation coefficient, indicating internal predictive ability. 0.59 - 0.66 nih.gov
Non-cross-validated correlation coefficient, indicating the model's fit to the training data. 0.89 - 0.98 nih.govnih.gov
R²_Test External validation coefficient, indicating predictive power on an external test set. > 0.87 mdpi.com

| Components (N) | The optimal number of principal components used in the PLS model. | 5 | nih.gov |

A major benefit of 3D-QSAR studies is the generation of contour maps, which visually represent how different structural properties affect biological activity. mdpi.comnih.gov These maps guide chemists in identifying the key structural features necessary for modulating a compound's function.

Steric Fields: Contour maps highlight regions where bulky substituents increase or decrease activity. Green contours typically indicate areas where steric bulk is favorable, while yellow contours show where it is detrimental.

Electrostatic Fields: These maps show where positive or negative electrostatic potential is preferred. Blue contours often mark regions where electropositive groups enhance activity, whereas red contours indicate that electronegative groups are beneficial. nih.gov

Hydrogen Bond Donor/Acceptor Fields: Specific maps can identify key locations for hydrogen bond donors and acceptors, which are crucial for molecular recognition at the target's active site. nih.gov

By analyzing these maps for various isoquinoline series, researchers can deduce that, for instance, adding a halogen atom at one position might be beneficial due to favorable electrostatic interactions, while a bulky alkyl group at another position could clash with the receptor pocket. mdpi.comnih.gov

In silico screening leverages computational power to evaluate large collections of chemical structures for their potential biological activity, drastically reducing the time and cost associated with physical screening. nih.govmdpi.com This process can be ligand-based, using a validated QSAR model, or structure-based, employing molecular docking.

The process often begins with the design of a virtual combinatorial library. mdpi.com Starting with a core scaffold like this compound, various chemical fragments can be computationally attached at specific points to generate a vast and diverse library of derivatives. mdpi.com This library, which can contain hundreds of thousands of unique structures, is then screened. mdpi.com Each compound in the library is evaluated using the predictive QSAR model or docked into the 3D structure of a biological target. mdpi.comnih.gov Compounds that receive high predicted activity scores or favorable docking energies are identified as "hits" and prioritized for chemical synthesis and subsequent experimental testing. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a "computational microscope" to study the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms over time, MD offers deep insights into the physical basis of how molecules like isoquinoline derivatives interact with their biological targets. rsc.org

After a potential inhibitor is identified through methods like virtual screening or docking, MD simulations are crucial for assessing the stability of the predicted compound-target complex. mdpi.com A simulation is run for a specific duration, often on the scale of nanoseconds, to observe whether the compound remains bound to the target's active site in a stable manner. mdpi.com

These simulations reveal critical dynamic information:

Binding Mode Stability: MD can confirm if the initial docked pose is stable or if the ligand shifts to a different, more stable conformation within the binding pocket.

Interaction Analysis: It allows for the monitoring of key interactions, such as hydrogen bonds, over time. A hydrogen bond that is present for a high percentage of the simulation time is considered stable and important for affinity. nih.gov

Conformational Changes: Simulations can show how the binding of a ligand may induce conformational changes in the target protein, which can be essential for its biological function and for understanding the mechanism of inhibition. rsc.org

By providing detailed information on the stability and dynamics of these interactions, MD simulations serve as a critical validation step, helping to confirm whether a designed compound is a promising candidate for further development. mdpi.comnih.gov

Solvent Effects and Conformational Changes

The local chemical environment, dictated by the choice of solvent, can profoundly influence the conformational preferences and electronic structure of molecules. For a substituted isoquinoline like this compound, the interplay between the solute and solvent molecules is a critical determinant of its behavior in solution. Computational studies, primarily employing Density Functional Theory (DFT), provide a powerful lens through which to examine these intricate interactions. While direct computational research on this compound is not extensively documented in publicly available literature, we can infer its likely behavior by examining theoretical studies on analogous isoquinoline and quinoline derivatives. researchgate.netresearchgate.net

The polarity of the solvent is a key factor that can modulate the conformational landscape of a molecule. researchgate.net For isoquinoline derivatives, changes in solvent polarity have been shown to significantly affect their dipole moments and solvation energies. researchgate.net In the case of this compound, the presence of electronegative halogen atoms (bromine and chlorine) and an electron-donating methoxy group creates a specific distribution of electron density and a notable molecular dipole moment. It is reasonable to expect that polar solvents would interact more strongly with the molecule, potentially stabilizing certain conformations over others.

Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effects of a solvent environment. youtube.com These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in different solvents. For instance, a theoretical study on quinoline derivatives demonstrated a nonlinear relationship between the solvation energy and the polarity of the solvent, highlighting the complex nature of solute-solvent interactions. researchgate.net

Conformational changes in the isoquinoline ring itself are generally limited due to its aromatic nature. However, the orientation of the methoxy group relative to the isoquinoline core represents a key conformational variable. The rotation around the C7-O bond can lead to different conformers with distinct energies and properties. The preferred conformation is likely to be a balance between steric effects from the adjacent bromo group and electronic interactions with the isoquinoline ring system.

The presence of specific solvent molecules can also lead to more direct interactions, such as hydrogen bonding, which can influence conformational preferences. beilstein-journals.org While this compound does not possess strong hydrogen bond donating capabilities, the nitrogen atom in the isoquinoline ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. In protic solvents, these interactions could play a role in stabilizing specific conformations.

To illustrate the potential impact of solvent polarity on the conformational energetics of the methoxy group in this compound, a hypothetical set of DFT calculations could yield data similar to that presented in Table 1. In this hypothetical scenario, the dihedral angle (θ) defines the orientation of the methoxy group, and the relative energies indicate the stability of different conformers in various solvents.

Table 1: Hypothetical Relative Energies of Methoxy Group Conformations in Different Solvents This table is illustrative and based on general principles of computational chemistry, not on published data for this specific compound.

SolventDielectric Constant (ε)Conformer 1 (θ = 0°) Relative Energy (kcal/mol)Conformer 2 (θ = 90°) Relative Energy (kcal/mol)Conformer 3 (θ = 180°) Relative Energy (kcal/mol)
Gas Phase10.002.500.80
Toluene (B28343)2.40.002.350.75
Chloroform4.80.002.100.60
Acetone (B3395972)20.70.201.900.00
Water80.10.351.750.00

Furthermore, the electronic properties of this compound would also be susceptible to solvent effects. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known to be influenced by the surrounding solvent medium. researchgate.net A change in solvent polarity could alter the HOMO-LUMO energy gap, which in turn would affect the molecule's reactivity and spectroscopic properties. A hypothetical representation of such solvent-dependent changes is provided in Table 2.

Table 2: Hypothetical Solvent Effects on the Electronic Properties of this compound This table is illustrative and based on general principles of computational chemistry, not on published data for this specific compound.

SolventHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Gas Phase-6.50-1.205.303.2
Toluene-6.45-1.255.203.5
Chloroform-6.40-1.355.054.1
Acetone-6.30-1.504.805.2
Water-6.25-1.604.655.8

Biological Activity and Pharmacological Relevance of Isoquinoline Derivatives in Vitro and Mechanistic Focus

General Biological Activities of Isoquinolines

The isoquinoline (B145761) scaffold, a structural isomer of quinoline (B57606) composed of a fused benzene (B151609) and pyridine (B92270) ring, is a fundamental component of many natural and synthetic compounds with diverse biological properties. semanticscholar.orgwisdomlib.orgwikipedia.org These derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, enzyme inhibition, receptor modulation, and interactions with nucleic acids. semanticscholar.orgwisdomlib.orgnih.gov

Isoquinoline derivatives have been identified as potent inhibitors of various enzymes, a key mechanism underlying their therapeutic potential. semanticscholar.orgwisdomlib.org

Topoisomerase Inhibition: Certain isoquinoline alkaloids, such as berberine (B55584), palmatine, and coralyne, have been shown to inhibit topoisomerases. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By interfering with their function, these alkaloids can induce DNA damage and ultimately lead to cell death, a mechanism that is particularly relevant to their anticancer activity. nih.gov

Tyrosine Kinase Inhibition: The development of small molecules that target the tyrosine kinase domain of receptors like the human epidermal growth factor receptor 2 (HER2) has been a focus of cancer research. nih.govrsc.org Some isoquinoline derivatives have demonstrated the ability to inhibit HER2 kinase activity, in some cases with greater selectivity over the epidermal growth factor receptor (EGFR), which could lead to fewer side effects. nih.govrsc.org For instance, certain isoquinoline-tethered quinazoline (B50416) derivatives have shown enhanced HER2 inhibition. nih.gov

Other Enzyme Inhibition: Isoquinoline derivatives have also been investigated as inhibitors of other enzymes. For example, some have been found to inhibit tyrosyl-tRNA synthetase, an essential bacterial enzyme, suggesting a potential mechanism for their antibacterial activity. researchgate.net Additionally, quinoline-based compounds, which share structural similarities with isoquinolines, have been shown to inhibit DNA methyltransferases through DNA intercalation. nih.gov

The inhibitory action of these compounds can be competitive, where the inhibitor binds to the active site of the enzyme, or noncompetitive, where it binds to a different site, altering the enzyme's conformation and activity. khanacademy.org

Isoquinoline derivatives can also exert their pharmacological effects by modulating the activity of various receptors.

Melatonin (B1676174) Receptors: Synthetic isoquinoline and tetrahydroisoquinoline derivatives have been evaluated as ligands for melatonin receptors (MT1 and MT2). nih.govresearchgate.net Some of these compounds have shown potent agonist or partial agonist activity with nanomolar binding affinities, suggesting their potential in treating conditions related to melatonin signaling. nih.govresearchgate.net

Nicotinic Acetylcholine Receptors (nAChRs): Novel azabicyclic or diazabicyclic compounds containing a quinoline or isoquinoline ring have been synthesized and studied for their interaction with nAChRs. researchgate.net Some of these derivatives have demonstrated selectivity for the α7 subtype of nAChR, acting as either antagonists or agonists. researchgate.net

Dopamine (B1211576) and Serotonin (B10506) Receptors: A series of isoquinolinone derivatives have been synthesized and found to have a high affinity for multiple central nervous system receptors, including dopamine D2 and various serotonin (5-HT) receptor subtypes (5-HT1A, 5-HT2A, 5-HT6, and 5-HT7). nih.gov This multi-receptor profile suggests their potential as atypical antipsychotic agents. nih.gov

A significant aspect of the biological activity of many isoquinoline alkaloids is their ability to interact with nucleic acids. nih.govnih.gov Planar isoquinoline alkaloids like sanguinarine (B192314) and coralyne can intercalate between the base pairs of DNA, leading to a stronger and more thermodynamically favored binding compared to the buckled structures of berberine and palmatine, which exhibit partial intercalation. nih.gov This interaction can alter the structure and stability of DNA, interfering with processes like replication and transcription, and is a key contributor to their anticancer properties. semanticscholar.orgnih.gov These interactions have been studied using various biophysical techniques, including spectrophotometry, spectrofluorimetry, and circular dichroism. nih.gov

In Vitro Biological Evaluations (Excluding Clinical Human Data)

The pharmacological potential of isoquinoline derivatives has been extensively evaluated through in vitro studies, particularly in the areas of antimicrobial and anticancer activities.

Isoquinoline derivatives have demonstrated significant antimicrobial properties against a range of pathogens. semanticscholar.orgwisdomlib.org

Antibacterial Activity: Numerous studies have reported the antibacterial effects of isoquinoline derivatives. For example, a novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, was effective against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 6.0 to 24.0 μg/ml. internationalscholarsjournals.cominternationalscholarsjournals.com This compound was found to down-regulate the expression of important virulence factors in the bacterium. internationalscholarsjournals.cominternationalscholarsjournals.com Another study on tricyclic isoquinoline derivatives found that compounds 8d and 8f exhibited antibacterial properties against Gram-positive pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Furthermore, a new class of alkynyl isoquinolines has shown strong bactericidal activity against a variety of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com

Antifungal Activity: Certain isoquinoline derivatives have also been evaluated for their antifungal potential. Sanguinarine and chelerythrine (B190780), two isoquinoline alkaloids, have demonstrated potent fungicidal activity against Rhizoctonia solani. ijcrr.com

The following table summarizes the antibacterial activity of selected isoquinoline derivatives:

Compound/DerivativeTarget MicroorganismActivity/MICReference
1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinePseudomonas aeruginosaMIC: 6.0-24.0 μg/ml internationalscholarsjournals.cominternationalscholarsjournals.com
Tricyclic Isoquinoline (8d)Staphylococcus aureusMIC: 16 µg/mL mdpi.com
Tricyclic Isoquinoline (8f)Staphylococcus aureusMIC: 32 µg/mL mdpi.com
Tricyclic Isoquinoline (8f)Streptococcus pneumoniaeMIC: 32 µg/mL mdpi.com
Tricyclic Isoquinoline (8d)Enterococcus faeciumMIC: 128 µg/mL mdpi.com
Tricyclic Isoquinoline (8f)Enterococcus faeciumMIC: 64 µg/mL mdpi.com
Alkynyl Isoquinolines (HSN584, HSN739)Gram-positive bacteria (including MRSA, VRSA)Strong bactericidal activity mdpi.com

The anticancer properties of isoquinoline derivatives are among their most studied biological activities. nih.govresearchgate.netrsc.orgresearchgate.net

Cytotoxicity: A wide range of isoquinoline derivatives have exhibited cytotoxic effects against various human cancer cell lines. nih.govnih.gov For instance, sanguinarine and chelerythrine showed high cytotoxicity with IC50 values in the range of 0.11–0.54 μg/mL and 0.14 to 0.46 μg/mL, respectively, against several cancer cell lines. nih.gov Similarly, novel isoquinolinequinone-amino acid derivatives displayed moderate to high cytotoxic activity with IC50 values ranging from 0.58 to 15.43 μM. nih.gov Some of these compounds were found to be more potent than the standard chemotherapeutic drug etoposide. nih.govnih.gov

Apoptosis Induction: A primary mechanism by which isoquinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govnih.govnih.govbenthamdirect.comsemanticscholar.org Studies have shown that certain isoquinoline derivatives can induce apoptosis in cancer cells by activating caspase cascades and altering the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. benthamdirect.comsemanticscholar.org For example, isoquinocycline B (IQCB) was found to induce apoptosis in MDA-MB-231 human breast cancer cells through the mitochondrial pathway. nih.gov Similarly, two novel isoquinoline derivatives, B01002 and C26001, were shown to induce apoptosis in SKOV3 ovarian cancer cells. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, some isoquinoline derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. nih.govrsc.orgnih.gov IQCB treatment led to G0/G1 cell cycle arrest in MDA-MB-231 cells by suppressing the expression of cyclin D1/CDK4. nih.gov Another synthetic quinoline derivative, 9IV-c, induced cell cycle arrest at the G2/M phase in A549 lung cancer cells. benthamdirect.com

The table below presents the cytotoxic activity of various isoquinoline derivatives against different cancer cell lines:

Compound/DerivativeCancer Cell LineIC50 ValueReference
SanguinarineVarious0.11–0.54 μg/mL nih.gov
ChelerythrineVarious0.14–0.46 μg/mL nih.gov
Isoquinolinequinone-amino acid derivativesAGS, J820.58–15.43 μM nih.gov
B01002SKOV3 (ovarian)7.65 µg/mL nih.gov
C26001SKOV3 (ovarian)11.68 µg/mL nih.gov
Isoquinocycline B (IQCB)MDA-MB-231 (breast)9.2 ± 1.0 μM nih.gov
DFIQ (quinoline derivative)NSCLC4.16 μM (24h), 2.31 μM (48h) nih.gov
9IV-c (quinoline derivative)A549 (lung)1.66 μM benthamdirect.com
9IV-c (quinoline derivative)C26 (colon)1.21 μM benthamdirect.com

Anti-inflammatory and Analgesic Properties (In Vitro Models)

Currently, there is a lack of publicly available scientific literature detailing the specific anti-inflammatory or analgesic properties of 6-bromo-1-chloro-7-methoxyisoquinoline in established in vitro models. Standard assays to evaluate such activities would typically involve measuring the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), or assessing the modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) in cell-based systems such as lipopolysaccharide (LPS)-stimulated macrophages. Similarly, in vitro analgesic screening might involve examining the compound's interaction with receptors or ion channels known to be involved in pain signaling pathways. However, no such studies have been reported for this compound.

Neurological Target Engagement (e.g., acetylcholinesterase, butyrylcholinesterase inhibition)

The potential of isoquinoline derivatives to interact with neurological targets is an area of active research, particularly in the context of neurodegenerative diseases. A key strategy in the symptomatic treatment of Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. While numerous isoquinoline-based compounds have been investigated for their cholinesterase inhibitory activity, there is no specific data available in the scientific literature to suggest that this compound has been evaluated for its ability to inhibit either acetylcholinesterase or butyrylcholinesterase.

Enzyme Specificity and Selectivity Profiling

While comprehensive enzyme specificity and selectivity profiling for this compound is not extensively documented, a patent application has identified it as an enzyme inhibitor. The compound was used in an assay to measure the inhibition of human factor XIIa, a serine protease involved in the coagulation cascade. In this assay, the residual enzyme activity was determined by monitoring the change in optical absorbance at 410 nm using a fluorogenic substrate, H-D-Pro-Phe-Arg-AFC. google.com This indicates a potential interaction with serine proteases. However, beyond this specific target, there is no available information regarding its broader selectivity profile against other classes of enzymes, such as kinases, phosphatases, or other proteases.

Enzyme Target Assay Type Findings
Human Factor XIIaIn Vitro Inhibition AssayThe compound was evaluated as an inhibitor. google.com

Mechanistic Investigations at the Molecular Level

A thorough understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent or a research tool. This involves identifying its molecular targets, elucidating the details of its interaction with these targets, and understanding its impact on cellular pathways.

Identification of Molecular Targets and Pathways

Based on the available information, the primary molecular target identified for this compound is human factor XIIa. google.com This suggests a potential involvement in the coagulation pathway. However, this identification stems from a patent and further academic studies are needed to confirm and expand upon this finding. There is no information available regarding its interaction with other molecular targets or its broader effects on cellular signaling pathways.

Detailed Mechanism of Action Studies (e.g., enzyme kinetics, binding mode analysis)

Detailed mechanistic studies, such as enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and binding mode analysis through techniques like X-ray crystallography or computational modeling, are essential for characterizing the interaction between an inhibitor and its target. For this compound, while it has been identified as an inhibitor of human factor XIIa, detailed kinetic and binding studies have not been published. google.com Such studies would be necessary to understand the precise mechanism by which it exerts its inhibitory effect.

Gene Expression and Protein Modulation Studies (In Vitro)

Investigating the effects of a compound on gene expression and protein levels can provide valuable insights into its cellular mechanism of action. Techniques such as quantitative polymerase chain reaction (qPCR) and western blotting are commonly used to assess these changes in vitro. However, there are currently no published studies that have examined the impact of this compound on gene expression or protein modulation in any cell-based model.

Applications and Future Research Directions

6-Bromo-1-chloro-7-methoxyisoquinoline as a Versatile Synthetic Intermediate

The strategic placement of three distinct functional groups on the isoquinoline (B145761) core makes this compound a highly sought-after precursor in organic synthesis. The differential reactivity of the chloro and bromo substituents allows for selective transformations, providing a modular approach to the synthesis of more elaborate molecules.

Precursor in Natural Product Synthesis

While direct examples of the incorporation of the complete this compound unit into a natural product are not extensively documented, its structural motifs are present in numerous isoquinoline alkaloids. The presence of the methoxy (B1213986) group at the C7 position and the halogen at C6 is a common feature in this class of compounds. Synthetic chemists can utilize this intermediate to construct analogs of naturally occurring isoquinolines, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The chloro group at C1 can be readily displaced by various nucleophiles, while the bromo group at C6 is amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This dual reactivity allows for the introduction of diverse substituents, facilitating the synthesis of a library of compounds for biological screening.

Building Block for Complex Heterocyclic Systems

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic systems. The isoquinoline nitrogen can be quaternized, and subsequent reactions can lead to the formation of fused heterocyclic structures. Furthermore, the chloro and bromo groups can serve as handles for intramolecular cyclization reactions, enabling the construction of polycyclic aromatic systems with unique electronic and steric properties. These complex heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their potential to interact with biological targets or exhibit interesting photophysical properties.

Utility in Material Science Research (e.g., organic electronics, sensors)

The isoquinoline core is a known component in the design of organic materials for electronic applications. The extended π-system of the isoquinoline ring can facilitate charge transport, a crucial property for organic semiconductors. The bromo and chloro substituents on this compound provide convenient points for modification, allowing for the fine-tuning of the electronic properties of the resulting materials. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce conjugated moieties, thereby extending the π-conjugation and modulating the HOMO/LUMO energy levels. This tunability is essential for the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Additionally, the isoquinoline nitrogen can act as a binding site for metal ions, suggesting the potential for this scaffold in the development of chemical sensors.

Potential in Drug Discovery Research (as Scaffolds and Probes, excluding clinical outcomes)

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This compound, as a decorated isoquinoline, holds significant promise in the early stages of drug discovery.

Development of Privileged Scaffolds for Novel Bioactive Agents

The functional handles on this compound allow for the systematic exploration of chemical space around the isoquinoline core. By introducing a variety of substituents at the C1 and C6 positions, medicinal chemists can generate libraries of compounds for high-throughput screening against a range of biological targets. The methoxy group at C7 can also influence the binding affinity and pharmacokinetic properties of the resulting molecules. This modular approach to synthesis accelerates the discovery of novel bioactive agents with potential therapeutic applications in areas such as oncology, infectious diseases, and neuroscience.

Exploration of New Pharmacophores Based on the Isoquinoline Core

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The unique substitution pattern of this compound can serve as the foundation for the design of new pharmacophores. The combination of a hydrogen bond acceptor (the nitrogen atom), a hydrogen bond donor/acceptor (the methoxy group), and two sites for diverse substitution (the chloro and bromo groups) provides a rich platform for creating molecules with novel and specific biological activities. By systematically varying the substituents, researchers can probe the binding pockets of target proteins and develop a deeper understanding of the molecular determinants of biological activity. This knowledge can then be used to design more potent and selective drug candidates.

Chemical Probes for Biological Pathway Elucidation

Substituted isoquinolines are recognized as privileged structures in medicinal chemistry, frequently serving as the core scaffold for various enzyme inhibitors. nih.gov The specific substitution pattern of this compound, featuring halogen atoms and a methoxy group, suggests its potential as a chemical probe, particularly in the study of protein kinases. tum.de Chemical probes are small molecules that selectively interact with a specific protein target, enabling the interrogation of its function in biological systems. tum.denih.gov The discovery that protein kinases can be inhibited by isoquinolinesulfonamides was a significant breakthrough, establishing kinases as "druggable" targets. escholarship.org

The halogen atoms on the this compound molecule can play a crucial role in defining its binding affinity and selectivity for a target protein. researchgate.net Halogen bonding is a recognized interaction in medicinal chemistry that can enhance the potency and selectivity of a ligand. The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich pockets in the kinase active site. Furthermore, the methoxy group can form hydrogen bonds and participate in hydrophobic interactions, further contributing to the binding affinity.

The development of highly selective chemical probes is essential for understanding the specific roles of individual kinases in cellular signaling pathways. tum.denih.gov While a number of kinase inhibitors have been developed, many lack the required selectivity, leading to off-target effects that can confound experimental results. nih.gov The unique combination of substituents on this compound offers the potential for developing a highly selective probe for a specific kinase or a subset of kinases. Its utility as a chemical probe would be further enhanced by the synthesis of a structurally similar but biologically inactive control molecule, which is a critical tool for validating on-target effects. nih.gov

FeaturePotential Role in Biological Pathway Elucidation
Isoquinoline Scaffold Core structure for kinase inhibition
Bromo and Chloro Substituents Potential for halogen bonding, enhancing selectivity and potency
Methoxy Group Can form hydrogen bonds and participate in hydrophobic interactions
Overall Structure Potential for development into a highly selective chemical probe for kinases

Emerging Trends in Isoquinoline Chemistry

The field of isoquinoline chemistry is continuously evolving, with new synthetic methodologies emerging to enable the efficient and selective functionalization of this important heterocyclic scaffold.

Photo-redox Catalysis in Isoquinoline Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of a wide range of organic molecules, including heterocycles like isoquinoline. nih.govscinito.airesearchgate.netnih.gov This methodology offers several advantages over traditional methods, including mild reaction conditions and the ability to generate highly reactive radical intermediates from readily available precursors. nih.govresearchgate.net

In the context of isoquinoline functionalization, photoredox catalysis can be employed to introduce a variety of substituents at different positions of the isoquinoline ring. For instance, the Minisci reaction, which involves the addition of a carbon-centered radical to a protonated heterocycle, can be facilitated by photoredox catalysis to achieve C-H alkylation of isoquinolines. nih.gov Similarly, aryl radicals generated from diazonium salts via photoredox catalysis can be used for the C-H arylation of isoquinolines. nih.gov

The application of dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst, has further expanded the scope of isoquinoline functionalization. beilstein-journals.org This approach allows for novel transformations that are not accessible with either catalyst alone. For example, the combination of a photoredox catalyst with a palladium catalyst has been used for the aerobic intramolecular oxidative carbonylation of enamides to synthesize 1,3-oxazin-6-ones. beilstein-journals.org Such strategies could potentially be adapted for the functionalization of the this compound core.

Catalytic SystemTransformationPotential Application for this compound
Photoredox Catalysis Minisci-type C-H alkylationIntroduction of alkyl groups at various positions
Photoredox Catalysis C-H arylation with diazonium saltsIntroduction of aryl groups at various positions
Dual Photoredox/Transition Metal Catalysis Oxidative C-H functionalizationIntroduction of diverse functional groups under mild conditions

Flow Chemistry Approaches for Efficient Synthesis

Flow chemistry has gained significant traction as a powerful technology for the synthesis of organic molecules, offering numerous advantages over traditional batch processing. vapourtec.comresearchgate.net These advantages include enhanced reaction control, improved safety, and facile scalability. vapourtec.com The application of flow chemistry to the synthesis of heterocycles, including quinolines and isoquinolines, has demonstrated its potential for the efficient and scalable production of these important scaffolds. vapourtec.comresearchgate.netnih.gov

A continuous photochemical process has been developed for the synthesis of quinolines, demonstrating the potential for high throughput and scalability. vapourtec.comresearchgate.net This approach could be adapted for the synthesis of substituted isoquinolines like this compound. Multi-step syntheses, which are often required for the preparation of complex molecules, can be streamlined and automated using flow chemistry, significantly reducing manual intervention and improving reproducibility.

Biocatalysis in Isoquinoline Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical synthesis. The biosynthesis of isoquinoline alkaloids in plants involves a series of enzymatic transformations, starting from the amino acid tyrosine. nih.gov Researchers are exploring the use of these and other enzymes for the synthesis of functionalized isoquinolines.

While the direct biocatalytic synthesis of a highly substituted, non-natural isoquinoline like this compound is challenging, enzymatic reactions can be integrated into a chemoenzymatic synthesis. For example, enzymes could be used for the selective halogenation or methoxylation of an isoquinoline precursor. The discovery of novel biosynthetic pathways, such as the one for mansouramycin D which utilizes tryptophan instead of tyrosine, expands the repertoire of enzymes available for isoquinoline synthesis. nih.gov

Challenges and Opportunities in this compound Research

Despite the significant interest in substituted isoquinolines, there are several challenges that need to be addressed to fully realize the potential of compounds like this compound.

Overcoming Synthetic Hurdles for Scalability

The synthesis of multi-substituted isoquinolines often involves lengthy and complex reaction sequences, which can be a major hurdle for large-scale production. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, may not be suitable for the synthesis of highly functionalized derivatives and often require harsh reaction conditions. organic-chemistry.org

Modern synthetic methods, such as transition metal-catalyzed cross-coupling and C-H activation reactions, have provided more efficient routes to substituted isoquinolines. organic-chemistry.org However, the scalability of these reactions can be challenging due to the cost of catalysts and the need for stringent control of reaction conditions.

Flow chemistry presents a promising solution to overcome some of these scalability challenges. vapourtec.comresearchgate.net By enabling precise control over reaction parameters and facilitating the automation of multi-step sequences, flow chemistry can improve the efficiency and reproducibility of the synthesis of complex molecules like this compound. vapourtec.com However, the transition from batch to flow synthesis requires careful optimization of reaction conditions and reactor design. The development of robust and scalable synthetic routes remains a key challenge and a significant opportunity in the field of isoquinoline chemistry.

ChallengePotential Solution
Complex multi-step synthesis Development of more convergent synthetic strategies
Harsh reaction conditions in traditional methods Utilization of modern synthetic methods like cross-coupling and C-H activation
Cost and sensitivity of modern catalysts Development of more robust and recyclable catalyst systems
Difficulties in scaling up batch processes Implementation of continuous flow chemistry

Expanding the Scope of Biological Applications

The therapeutic potential of isoquinoline derivatives is vast, with established activities ranging from anticancer to antimicrobial effects. nih.govsemanticscholar.orgwisdomlib.org Future research into novel compounds such as this compound would likely begin by exploring these well-documented areas, with the aim of identifying derivatives with enhanced potency, selectivity, or novel mechanisms of action.

Anticancer Potential: Isoquinoline alkaloids and their synthetic analogs have demonstrated significant anticancer properties, acting through various mechanisms such as inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting key enzymes involved in cancer progression like topoisomerase. nih.govijpsjournal.com For instance, certain isoquinoline derivatives have been investigated as inhibitors of aurora kinases, which are crucial for cell division and are often overexpressed in tumors. ijpsjournal.com The cytotoxic effects of many isoquinoline compounds appear to be related to their ability to bind to and disrupt the structure of DNA, thereby interfering with replication and transcription in cancer cells. semanticscholar.orgnih.gov

Table 1: Investigated Anticancer Mechanisms of Isoquinoline Derivatives

Mechanism of Action Description Example Compound Classes
DNA Intercalation Insertion of the molecule between the base pairs of DNA, leading to structural distortion and inhibition of replication and transcription. Benzophenanthridine alkaloids
Topoisomerase Inhibition Interference with enzymes that manage the topology of DNA, leading to DNA damage and cell death. Protoberberine alkaloids
Tubulin Polymerization Inhibition Disruption of microtubule dynamics, which are essential for cell division, leading to cell cycle arrest. Tetrahydroisoquinoline derivatives researchgate.net
Kinase Inhibition Blocking the activity of protein kinases that regulate cell growth, proliferation, and survival signaling pathways. Synthetic isoquinoline derivatives ijpsjournal.com

| Apoptosis Induction | Triggering the intrinsic or extrinsic pathways of programmed cell death in cancer cells. | Sanguinarine (B192314), Berberine (B55584) ijpsjournal.com |

Neuroprotective and Neurological Applications: A growing body of research highlights the neuroprotective effects of isoquinoline alkaloids. nih.govdoaj.orgresearchgate.net These compounds have shown potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.comnih.gov Their mechanisms of action are often multi-faceted, including the inhibition of key enzymes like acetylcholinesterase and monoamine oxidase, reduction of oxidative stress, and modulation of inflammatory pathways within the brain. researchgate.netmdpi.com Some isoquinoline derivatives are being explored for their ability to promote the repair and regeneration of neurons. nih.gov

Antimicrobial and Antiviral Activities: The isoquinoline scaffold is a promising framework for the development of new antimicrobial and antiviral agents, a critical need in an era of growing drug resistance. eurekaselect.comresearchgate.net Studies have shown that certain isoquinoline alkaloids exhibit significant antifungal activity. nih.govresearchgate.net In the realm of antiviral research, some derivatives have demonstrated selective inhibition against RNA viruses, such as the parainfluenza virus. nih.govresearchgate.net The antiviral mechanism of some isoquinolone derivatives has been linked to the inhibition of viral polymerase activity. mdpi.com

Table 2: Documented Antimicrobial and Antiviral Activities of Isoquinoline Derivatives

Activity Pathogen Type Examples of Investigated Pathogens
Antifungal Fungi Candida albicans nih.govresearchgate.net
Antiviral RNA Viruses Parainfluenza virus (PI-3) nih.govresearchgate.net

| Antibacterial | Bacteria | While some studies show limited broad-spectrum antibacterial effects, specific derivatives are continually being investigated. nih.govresearchgate.net |

Future research on this compound would logically involve screening for these established biological activities. The specific combination of bromo, chloro, and methoxy substituents on the isoquinoline core could lead to unique pharmacological profiles, potentially offering advantages in terms of potency, selectivity, or metabolic stability.

Interdisciplinary Collaborations for Holistic Research

The journey of a novel compound from initial synthesis to a potential therapeutic agent is complex and requires a multi-faceted approach. The investigation of a new molecule like this compound would greatly benefit from interdisciplinary collaborations that integrate expertise from various scientific fields.

Computational Chemistry and Molecular Modeling: Before embarking on extensive and costly laboratory synthesis and testing, computational methods can provide valuable insights into the potential biological activity of a new compound. researchgate.net Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking can be used to predict how a molecule like this compound might interact with specific biological targets, such as the active site of an enzyme or a receptor. tandfonline.com These computational studies can help prioritize which biological assays are most likely to yield promising results, thereby streamlining the drug discovery process. mdpi.com

Synthetic and Medicinal Chemistry: Advances in synthetic methodologies are crucial for creating libraries of related compounds. rsc.orgmdpi.com Collaborations between synthetic organic chemists and medicinal chemists are essential for designing and producing derivatives of a lead compound. This allows for the systematic exploration of the structure-activity relationship (SAR), where different functional groups are introduced to the core scaffold to optimize its biological activity and drug-like properties. nih.gov

Pharmacology and Biology: Once synthesized, the new compounds must be subjected to a battery of biological tests. This requires collaboration with pharmacologists and biologists to perform in vitro and in vivo assays to determine the compound's efficacy and mechanism of action. nih.gov This collaborative effort is essential for understanding how the compound behaves in a biological system and for identifying potential therapeutic applications. The development of heterocyclic compounds in drug discovery is increasingly reliant on such interdisciplinary approaches to tackle complex diseases. mdpi.comresearchgate.net

The successful investigation of a novel compound like this compound will depend on a holistic research strategy that combines computational prediction, innovative synthesis, and rigorous biological evaluation. Such interdisciplinary collaborations are at the forefront of modern drug discovery and will be key to unlocking the full therapeutic potential of the versatile isoquinoline scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-1-chloro-7-methoxyisoquinoline, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves halogenation and methoxylation reactions. A common approach includes sequential bromination and chlorination of a methoxy-substituted isoquinoline precursor. Key parameters include:

  • Temperature : Maintain 0–5°C during halogenation to avoid side reactions.

  • Solvent : Use polar aprotic solvents (e.g., DMF or dioxane) to enhance reactivity .

  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) achieves >95% purity.

  • Yield Optimization : Slow addition of halogenating agents (e.g., N-bromosuccinimide) minimizes over-halogenation .

    Key Reaction Parameters
    Halogenation Temp.
    Solvent
    Purification Method
    Typical Yield

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons appear as doublets in δ 7.2–8.5 ppm. Methoxy (-OCH₃) protons resonate as a singlet at δ 3.8–4.0 ppm.
  • ¹³C NMR : Halogenated carbons (C-Br, C-Cl) show downfield shifts (δ 120–140 ppm) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 276.98 (C₁₀H₈BrClNO⁺) confirms molecular weight .
  • InChI Key : Use standardized identifiers (e.g., CDEUKMWYVZMNFN-UHFFFAOYSA-N) for database validation .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Inhalation Risk : Use fume hoods; if exposed, move to fresh air and administer oxygen if necessary .
  • Dermal Contact : Wear nitrile gloves; wash immediately with soap and water.
  • Storage : Store in inert atmosphere (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the substitution pattern of halogen and methoxy groups influence reactivity in cross-coupling reactions compared to analogous isoquinolines?

  • Methodological Answer :

  • Electrophilic Reactivity : The bromine at C6 and chlorine at C1 enhance electrophilic aromatic substitution (EAS) at C5 and C8 positions.

  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids. The methoxy group at C7 directs coupling to C5 due to steric and electronic effects .

  • Comparison : Analogues lacking methoxy (e.g., 6-bromo-1-chloroisoquinoline) show lower regioselectivity .

    Reactivity Comparison
    6-Bromo-1-Cl-7-OMe Isoquinoline
    6-Bromo-1-Cl Isoquinoline

Q. How should researchers address discrepancies in reported biological activities of halogenated isoquinolines?

  • Methodological Answer :

  • Validation Strategies :

Dose-Response Curves : Test across a range (e.g., 0.1–100 µM) to identify EC₅₀/IC₅₀ variability.

Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .

Structural Confirmation : Re-validate compound identity via NMR and HRMS to rule out impurities .

Q. What strategies resolve contradictory data on solubility and stability under varying pH/temperature?

  • Methodological Answer :

  • Systematic Testing :

  • Solubility : Measure in DMSO, ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy (λmax = 280 nm).

  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

  • Contradiction Mitigation : Use freshly prepared solutions and argon-blanketed storage to prevent oxidation .

    Stability Data
    Aqueous Solubility (pH 7.4)
    Degradation (40°C/4 weeks)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1-chloro-7-methoxyIsoquinoline
Reactant of Route 2
6-bromo-1-chloro-7-methoxyIsoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.